4-Ethylpiperidine-4-carboxylic acid vs. 4-Methyl and Unsubstituted Analogs: Predicted LogP and Solubility Differentiation for CNS Penetration
Computational prediction indicates that 4-ethylpiperidine-4-carboxylic acid (XLogP3 = 0.0) exhibits a LogP value 1.8 units higher than the unsubstituted piperidine-4-carboxylic acid (isonipecotic acid, XLogP3 = -1.8) and approximately 0.6 units higher than the 4-methyl analog (XLogP3 ≈ -0.6) [1]. This increased lipophilicity is consistent with the Hansch π contribution of the ethyl group relative to hydrogen or methyl [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) and aqueous solubility (LogS) |
|---|---|
| Target Compound Data | XLogP3 = 0.0; LogS = -1.2 (soluble) |
| Comparator Or Baseline | Piperidine-4-carboxylic acid: XLogP3 = -1.8; 4-Methylpiperidine-4-carboxylic acid: XLogP3 ≈ -0.6 (predicted) |
| Quantified Difference | ΔXLogP3 = +1.8 vs. unsubstituted analog; ΔXLogP3 ≈ +0.6 vs. methyl analog |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
Higher LogP correlates with enhanced passive blood-brain barrier permeability; procurement decisions for CNS-targeted libraries should prioritize this ethyl analog over more polar, poorly brain-penetrant unsubstituted or methyl analogs.
- [1] PubChem. 4-Ethylpiperidine-4-carboxylic acid. Computed Properties: XLogP3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/53403645. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. View Source
